molecular formula C8H7BrN4 B1605640 6-Bromo-4-hydrazinylquinazoline CAS No. 307529-02-8

6-Bromo-4-hydrazinylquinazoline

Cat. No.: B1605640
CAS No.: 307529-02-8
M. Wt: 239.07 g/mol
InChI Key: ITBSQIOBRKNMSJ-UHFFFAOYSA-N
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Description

6-Bromo-4-hydrazinylquinazoline is a chemical compound with the molecular formula C8H7BrN4. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a hydrazinyl group at the 4th position makes this compound unique and of interest in various fields of research, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydrazinylquinazoline typically involves the following steps:

    Hydrazinylation: The hydrazinyl group is introduced at the 4th position through a reaction with hydrazine or hydrazine derivatives under appropriate conditions. This step often requires the use of a catalyst and controlled temperature to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydrazinylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydrazinylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

6-Bromo-4-hydrazinylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydrazinylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with key residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its anticancer properties, where it can inhibit enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinazoline: Similar in structure but with a chlorine atom instead of a hydrazinyl group.

    4-Hydrazinylquinazoline: Lacks the bromine atom at the 6th position.

    6-Bromoquinazoline: Lacks the hydrazinyl group at the 4th position.

Uniqueness

6-Bromo-4-hydrazinylquinazoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(6-bromoquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSQIOBRKNMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352548
Record name 6-bromo-4-hydrazinylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307529-02-8
Record name 6-bromo-4-hydrazinylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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